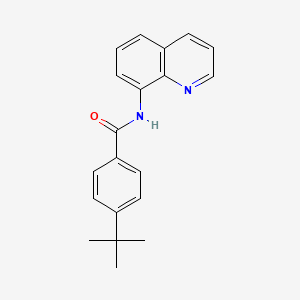4-tert-butyl-N-(quinolin-8-yl)benzamide
CAS No.:
Cat. No.: VC15228636
Molecular Formula: C20H20N2O
Molecular Weight: 304.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H20N2O |
|---|---|
| Molecular Weight | 304.4 g/mol |
| IUPAC Name | 4-tert-butyl-N-quinolin-8-ylbenzamide |
| Standard InChI | InChI=1S/C20H20N2O/c1-20(2,3)16-11-9-15(10-12-16)19(23)22-17-8-4-6-14-7-5-13-21-18(14)17/h4-13H,1-3H3,(H,22,23) |
| Standard InChI Key | SEHSLTZRUTVCLZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Introduction
Structural and Molecular Characteristics
The molecular formula of 4-tert-butyl-N-(quinolin-8-yl)benzamide is C₂₀H₂₀N₂O, with a molecular weight of 304.39 g/mol. The compound consists of a benzamide core substituted with a tert-butyl group at the 4-position and a quinolin-8-yl moiety at the amide nitrogen (Fig. 1). The tert-butyl group enhances steric bulk, influencing the compound’s solubility and reactivity, while the quinoline ring acts as a bidentate directing group, coordinating to transition metals such as palladium during catalytic cycles .
Key structural features:
-
Benzamide backbone: Provides a planar aromatic system for π-π interactions.
-
tert-Butyl substituent: Improves solubility in nonpolar solvents and stabilizes intermediates via steric effects.
-
Quinolin-8-yl group: Coordinates to metal catalysts via the nitrogen atom at position 1 and the amide oxygen, enabling selective C–H activation .
Synthetic Methodologies
Classical Amide Coupling Routes
The synthesis of 4-tert-butyl-N-(quinolin-8-yl)benzamide typically involves coupling 4-tert-butylbenzoic acid with 8-aminoquinoline. A standard procedure employs EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride/N-hydroxybenzotriazole) as coupling agents in dichloromethane or DMF, yielding the product in 70–85% efficiency . Alternative methods include using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for improved reaction rates under milder conditions.
Palladium-Catalyzed Functionalization
Recent advances leverage palladium-catalyzed C–H activation to introduce substituents. For example, Pd(OAc)₂ (palladium acetate) with pivalic acid as an additive in tert-amyl alcohol at 120°C facilitates γ-arylation of the benzamide scaffold . This method avoids pre-functionalized substrates, streamlining synthesis (Table 1).
Table 1. Optimization of Pd-Catalyzed Arylation Conditions
| Entry | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(OAc)₂ | K₂CO₃ | t-Amyl alcohol | 68 |
| 2 | PdCl₂ | CsOPiv | DMF | 45 |
| 3 | Pd(OAc)₂ | Ag₂CO₃ | Water | 72 |
Applications in C–H Bond Functionalization
Directed sp² and sp³ C–H Activation
The quinolin-8-yl group acts as a transient directing group (TDG), enabling site-selective functionalization of both aromatic and aliphatic C–H bonds. For instance, Pd-catalyzed arylation of 4-tert-butyl-N-(quinolin-8-yl)benzamide with aryl iodides yields biaryl products with >90% regioselectivity at the γ-position . Similarly, alkylation with benzyl bromides proceeds via a radical pathway, achieving β-functionalization in amino acid derivatives .
Construction of Heterocycles
In a landmark study, dual C–H acylation followed by intramolecular cyclization generated quinoline-substituted hydroxyl isoindolones (Fig. 2) . Using benzoyl chloride as an acylating agent and Pd(TFA)₂ (palladium trifluoroacetate) as a catalyst, the reaction achieved 68% yield under aerobic conditions, demonstrating the compound’s versatility in forming polycyclic architectures .
Mechanistic Insights
Coordination to Palladium
Density functional theory (DFT) studies reveal that the quinoline nitrogen and amide oxygen coordinate to Pd(II), forming a six-membered palladacycle intermediate. This pre-transition state lowers the activation energy for C–H cleavage, enabling selective functionalization at the γ-position . Kinetic isotope effect (KIE) experiments (kH/kD = 4.0) confirm that C–H bond breaking is the rate-determining step .
Radical Pathways in Alkylation
Alkylation reactions involving alkyl halides proceed via a single-electron transfer (SET) mechanism. The tert-butyl group stabilizes radical intermediates, while the quinoline auxiliary directs reactivity to distal C–H bonds. This pathway is supported by radical trapping experiments using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) .
Physicochemical and Analytical Properties
Solubility and Stability
4-tert-Butyl-N-(quinolin-8-yl)benzamide exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 10 mM) and limited solubility in water (<0.1 mg/mL). The tert-butyl group confers stability against oxidative degradation, with a melting point of 217–219°C.
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, t-Bu), 7.52–8.94 (m, 11H, aromatic).
-
IR (KBr): ν = 1654 cm⁻¹ (C=O stretch), 1589 cm⁻¹ (C=N quinoline) .
-
HRMS: m/z calcd for C₂₀H₂₀N₂O [M+H]⁺: 305.1654; found: 305.1651 .
Recent Advances and Future Directions
Metal-Free Functionalization
A breakthrough method employs benzoyl peroxide (BPO) under microwave irradiation for C5–H acetonation without transition metals (Fig. 3) . This cross-dehydrogenative coupling (CDC) with acetone achieves 75% yield in 30 minutes, highlighting a shift toward sustainable methodologies.
Scalability and Industrial Relevance
Gram-scale syntheses (e.g., 1.24 g starting material → 1.40 g product) demonstrate feasibility for industrial applications . Future research aims to expand substrate scope and develop enantioselective variants using chiral auxiliaries.
Challenges and Limitations
Current limitations include:
-
Functional group intolerance: Strongly electron-deficient aryl halides often lead to reduced yields.
-
Cost of palladium catalysts: Requires ligand optimization to minimize metal loading.
-
Limited mechanistic data: Further studies are needed to elucidate the role of additives like pivalic acid.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume